N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine
Description
N-Benzyl-6-methyl-N,4-diphenylquinazolin-2-amine (CAS 361467-88-1) is a quinazoline derivative characterized by a benzyl group at the N-position, phenyl groups at the 4-position, and a methyl substituent at the 6-position of the quinazoline core. Its molecular formula is C₂₁H₁₇N₃, with a molecular weight of 311.38 g/mol. Predicted physical properties include a density of 1.208 g/cm³, boiling point of 513.1°C, and a pKa of ~4.77, suggesting moderate basicity . The structural complexity of this compound, including its multiple aromatic substituents, makes it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3/c1-21-17-18-26-25(19-21)27(23-13-7-3-8-14-23)30-28(29-26)31(24-15-9-4-10-16-24)20-22-11-5-2-6-12-22/h2-19H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBYPQLDMSJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Quinazoline Derivatives
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| N-Benzyl-6-methyl-N,4-diphenylquinazolin-2-amine | 6-CH₃, N-benzyl, 4-Ph | 311.38 | Methyl at 6; dual phenyl groups at N and 4 |
| 6-Bromo-N,4-diphenylquinazolin-2-amine | 6-Br, 4-Ph, N-Ph | 376.25 | Bromine at 6; no benzyl group |
| N-(3-Bromobenzyl)-4-methylquinazolin-2-amine | 3-Br-benzyl, 4-CH₃ | ~340 (estimated) | Brominated benzyl; methyl at 4 |
| 6-(Imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine | 6-imidazo[1,2-a]pyridinyl, N-methyl-p-tolyl | 342.1 | Heterocyclic imidazopyridine; tolyl group |
Key Observations :
- Substituent Effects: The methyl group at position 6 in the target compound enhances lipophilicity compared to bromine () or cyano groups (e.g., 3an in ), which may influence solubility and metabolic stability .
Key Observations :
- High-Yield Reactions : The 99% yield for 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () highlights the efficiency of amine substitution under mild conditions .
- Moderate Yields : N-Benzyl-2-chloroquinazolin-4-amine’s 47% yield () suggests challenges in introducing bulkier substituents or chlorine atoms .
Physicochemical and Spectral Properties
Table 3: Predicted vs. Experimental Properties
Key Observations :
- Methyl vs. Bromine : The methyl substituent in the target compound likely reduces density and boiling point compared to brominated analogs (e.g., 376.25 g/mol for 6-bromo-N,4-diphenylquinazolin-2-amine) .
- Spectral Consistency : All compounds in and showed HRMS and NMR data aligning with calculated values, confirming structural integrity .
Biological Activity
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antitumor, antibacterial, and enzyme inhibition properties, supported by data tables and relevant research findings.
1. Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, have been widely studied for their potential therapeutic applications. The quinazoline scaffold is known for its ability to inhibit various biological targets, including tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast and prostate cancer .
2. Antitumor Activity
Research Findings:
Recent studies have demonstrated that quinazoline derivatives exhibit potent antitumor activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values indicating effective inhibition of cell proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 18.79 |
| This compound | MCF-7 | 13.46 |
The presence of the diphenyl group at the 4-position has been correlated with enhanced cytotoxicity against these cell lines .
3. Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It has shown significant activity against Gram-positive bacteria and certain strains of E. coli.
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 20 |
These results suggest that modifications in the quinazoline structure can lead to enhanced antibacterial efficacy .
4. Enzyme Inhibition
The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which play a crucial role in various physiological processes and are implicated in cancer progression.
Selectivity Ratios:
| Compound | hCA Isoform | Selectivity Ratio |
|---|---|---|
| This compound | hCA IX/hCA I | 27 |
| This compound | hCA IX/hCA II | 3.2 |
These findings indicate that the compound exhibits selective inhibition of specific CA isoforms, suggesting its potential as a therapeutic agent in treating conditions where these enzymes are overactive .
5. Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Case Study on Antitumor Activity : A study involving a series of quinazoline derivatives demonstrated that compounds with similar structures to this compound significantly inhibited tumor growth in xenograft models.
- Case Study on Antibacterial Activity : Another investigation reported that modifications to the quinazoline core led to compounds exhibiting superior antibacterial properties against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution and Suzuki-Miyaura coupling. For example:
- Step 1 : React 6-bromo-4-chloroquinazoline with benzylamine in DMF using Hunig’s base as a catalyst at room temperature to form the N-benzyl intermediate .
- Step 2 : Perform Suzuki coupling with phenylboronic acid under microwave irradiation (150°C, 1 hour) using Pd(PPh₃)₄ as a catalyst .
- Optimization : Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline and benzyl groups) .
- LCMS : Validate molecular weight (e.g., [M+H]⁺ ion) and purity (>95% via gradient elution with acetonitrile/water) .
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (5–75%) for purification .
Q. How can researchers design preliminary biological assays to evaluate its kinase inhibitory activity?
- Approach :
- Target Selection : Prioritize kinases like CDC2-like (CLK) based on structural analogs (e.g., substituted quinazolin-4-amines show CLK inhibition) .
- Assay Protocol : Use fluorescence-based kinase activity assays with ATP concentrations near Kₘ and measure IC₅₀ values .
Q. What solvent systems are suitable for solubility testing in pharmacological studies?
- Recommendations : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) to mimic physiological conditions. Adjust pH to 7.4 for stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
- Strategy :
- Substitution Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance binding affinity to kinase ATP pockets .
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate steric/electronic features with activity .
Q. What computational methods are effective for predicting off-target interactions or toxicity risks?
- Tools :
- Molecular Docking : Screen against the Protein Data Bank (PDB) to identify off-target kinases (e.g., EGFR, VEGFR) .
- ADMET Prediction : Use SwissADME or ProTox-II to assess metabolic stability and hepatotoxicity .
Q. How can X-ray crystallography resolve contradictions in proposed binding modes?
- Protocol :
- Crystallization : Co-crystallize the compound with the target kinase (e.g., CLK1) in PEG-based buffers.
- Refinement : Use SHELXL for high-resolution refinement to validate hydrogen bonding (e.g., quinazoline N1 with kinase backbone) .
Q. How should researchers address discrepancies between in vitro activity and cellular efficacy data?
- Troubleshooting :
- Membrane Permeability : Measure logP values (e.g., >3 indicates good permeability) and use Caco-2 assays .
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways .
Q. What alternative synthetic routes exist to improve scalability or reduce hazardous waste?
- Innovations :
- Flow Chemistry : Conduct Suzuki coupling in continuous flow reactors to minimize Pd catalyst usage .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
